Ethyl difluoroacetate

Description

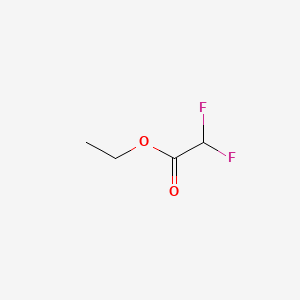

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKHDVAKKLTJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060010 | |

| Record name | Ethyl difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-31-9 | |

| Record name | Ethyl difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2,2-difluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2-difluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl difluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl difluoroacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3R5VZ4KWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl difluoroacetate CAS number

An In-depth Technical Guide to Ethyl Difluoroacetate (CAS No. 454-31-9)

Introduction

This compound, identified by the CAS Number 454-31-9, is a pivotal fluorinated building block in modern organic synthesis.[1][2][3] As a colorless liquid with a characteristically fruity odor, its true significance lies in the unique chemical reactivity conferred by the two fluorine atoms adjacent to the carbonyl group.[2][4] This structural feature makes it an invaluable reagent for the precise introduction of the difluoromethyl moiety into a wide array of organic molecules.[5][6] Consequently, this compound has become a cornerstone in the development of advanced pharmaceuticals, next-generation agrochemicals, and high-performance materials, driving innovation across multiple scientific disciplines.[5][6][7] Its application in medicinal chemistry is particularly noteworthy, where the "fluorine effect" is leveraged to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[5] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its properties, synthesis, applications, and handling protocols.

Physicochemical Properties and Identification

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. This compound is a flammable and corrosive liquid, necessitating careful handling.[2][8] Its key identifying characteristics and physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 454-31-9[1][2][3][9] |

| Molecular Formula | C4H6F2O2[1][3][9] |

| Molecular Weight | 124.09 g/mol [1][3][9] |

| Appearance | Clear, colorless liquid[2][6][10][11] |

| Boiling Point | 99.2 °C (lit.)[1][9] |

| Density | 1.18 g/mL at 25 °C (lit.)[1][9] |

| Refractive Index (n20/D) | 1.347 (lit.)[9][12] |

| Flash Point | 25 °C[1] |

| Solubility | Slightly soluble in water; miscible with ethanol, ether.[1][2][10] |

| InChI Key | GZKHDVAKKLTJPO-UHFFFAOYSA-N[1][3][9] |

| Canonical SMILES | CCOC(=O)C(F)F[2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is characterized by a triplet corresponding to the methyl (CH₃) protons of the ethyl group and a quartet for the methylene (CH₂) protons. The single proton on the α-carbon (CHF₂) appears as a triplet due to coupling with the two adjacent fluorine atoms.[13]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the difluoromethyl carbon (with characteristic C-F coupling), and the two carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum prominently displays a strong absorption band for the C=O (carbonyl) stretching vibration, typically around 1710 cm⁻¹. Characteristic C-F stretching bands are also present.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) data is available, showing the molecular ion peak and characteristic fragmentation patterns.[3][14]

Synthesis of this compound

The synthesis of this compound is of significant industrial interest, leading to the development of several viable production methods. These processes aim for high yield, purity, and environmental safety, while also considering economic viability through the generation of useful by-products.[15]

Common Synthetic Routes

Several methods for synthesizing this compound have been reported:

-

From 1,1,2,2-Tetrafluoro-1-ethoxy Ethane (ETFEE): A robust method involves reacting ETFEE with an oxide of an element from Group 13 or 15 (such as boron trioxide or phosphorus pentoxide) in the presence of sulfuric acid, followed by the addition of an alcohol like ethanol.[15][16] This process is advantageous as it can produce valuable by-products like boron trifluoride (BF₃) or phosphoric acid.[15]

-

From Difluoroacetyl Fluoride: This route involves the direct reaction of difluoroacetyl fluoride with an alcohol.[16] Variations include carrying out the reaction in the presence of a base like sodium carbonate to neutralize the HF by-product.[16]

-

From Difluoroacetamide: Another approach involves the reaction of difluoroacetamide with an alcohol in the presence of a strong acid.[16]

The diagram below illustrates a generalized workflow for the synthesis from ETFEE.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from ETFEE and Boron Trioxide

The following protocol is a representative example based on patented industrial processes.[15][16]

Materials:

-

1,1,2,2-Tetrafluoro-1-ethoxy Ethane (ETFEE)

-

Boron Trioxide (B₂O₃)

-

Sulfuric Acid (98%)

-

Ethanol

Procedure:

-

Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and gas outlet, charge sulfuric acid and boron trioxide.

-

Addition of ETFEE: Begin stirring and slowly add ETFEE to the suspension while maintaining the reaction temperature within a specified range. The reaction generates boron trifluoride (BF₃) gas, which can be captured.

-

Addition of Ethanol: After the addition of ETFEE is complete, slowly add ethanol to the reaction mixture.

-

Reaction Completion: Continue stirring the mixture until the reaction is complete, as monitored by appropriate analytical techniques (e.g., GC).

-

Work-up: The reaction mixture is then subjected to a work-up procedure, which may involve quenching, phase separation, and washing.

-

Purification: The crude this compound is purified by fractional distillation to yield the final product with high purity.[17]

Applications in Research and Development

This compound's utility stems from its ability to serve as a synthon for the difluoromethyl (CHF₂) group, a bioisostere of a hydroxyl group or a thiol group, which can significantly modulate a molecule's properties.

Caption: Key application areas for this compound.

Pharmaceuticals

In drug discovery, the introduction of fluorine atoms can profoundly improve a compound's pharmacological profile.[5] this compound is a key reagent in this context.

-

Enhanced Metabolic Stability: The C-F bond is stronger than the C-H bond, making molecules more resistant to metabolic degradation by cytochrome P450 enzymes, thus increasing their in vivo half-life.

-

Improved Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger interactions with biological targets.[5]

-

Increased Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[5] It is used in the synthesis of antiviral and anticancer agents, where these modified properties are highly desirable.[6]

Agrochemicals

Similar to pharmaceuticals, the fluorination of active ingredients in pesticides and herbicides can enhance their potency and selectivity.[5][7] this compound serves as a versatile starting material for creating novel agrochemicals with improved efficacy and environmental profiles.[2]

Material Science

This compound is a precursor for the synthesis of fluorinated polymers and specialty materials.[6] These materials often exhibit exceptional properties:

-

Thermal Stability: High resistance to heat.[6]

-

Chemical Resistance: Inertness to a wide range of chemicals.[6]

-

Low Surface Energy: Resulting in non-stick and water-repellent properties. These characteristics make them ideal for high-performance applications such as advanced coatings, lubricants, and electronics.[5][6]

Key Reactions and Mechanistic Insights

The reactivity of this compound is dominated by two main features: the acidity of the α-proton and the electrophilicity of the carbonyl carbon. This allows it to participate in a variety of important synthetic transformations.

Condensation Reactions

This compound is a valuable substrate for Claisen condensation reactions. For instance, its reaction with ethyl acetate in the presence of a base catalyst yields ethyl difluoroacetoacetate, a key intermediate for more complex molecules.[18] This reaction underscores its utility in C-C bond formation.

Caption: General reactivity of this compound.

Nucleophilic Substitution

The ester group can undergo nucleophilic acyl substitution, allowing for the conversion of this compound into other derivatives such as amides or different esters.

The difluoroacetate scaffold is also seen in other important reagents like ethyl bromodifluoroacetate, which is used for difluoroalkylation reactions, further highlighting the versatility of this chemical motif in organic synthesis.[19]

Safety, Handling, and Storage

This compound is a hazardous chemical and requires strict safety protocols. It is classified as a flammable liquid and vapor that causes severe skin burns and eye damage.[3][8][11][20]

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| Flammable Liquid | 🔥 | Danger | H226: Flammable liquid and vapor.[1][3][20] |

| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage.[1][3][20] |

| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage.[3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle in a well-ventilated area, preferably inside a chemical fume hood.[11][21] Use explosion-proof equipment and ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment:

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[8][11] Do not breathe vapors or mist.[8][11][21] Keep away from heat, sparks, and open flames.[8][11] Use non-sparking tools and take precautionary measures against static discharge.[8][11][21]

Storage

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][8][11]

-

Keep containers tightly closed and store in an approved flammable liquid storage area.[8][11] Recommended storage temperatures are often between 2-8°C.[1]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[20]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Immediately call a poison center or doctor.[11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[11][20]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[11]

Market Landscape and Suppliers

The global market for this compound is expected to experience steady growth, driven by increasing demand from the pharmaceutical and agrochemical industries.[7] Technological advancements in its production are also contributing to this expansion.[7]

Several chemical suppliers offer this compound, with purities typically ranging from 97% to over 99.5%.[1][6][9] Key manufacturers and suppliers include companies like Gujarat Fluorochemicals Ltd., SRF Limited, and Sigma-Aldrich.[12] When procuring this reagent, it is crucial to obtain it from a reputable source that provides a certificate of analysis to ensure high purity, which is critical for achieving reliable and reproducible results in synthesis.[4]

Conclusion

This compound (CAS No. 454-31-9) is more than just a chemical intermediate; it is a critical enabler of chemical innovation. Its unique structure allows for the strategic incorporation of difluoromethyl groups, providing a powerful tool for fine-tuning the properties of molecules in drug discovery, agrochemical research, and materials science. A thorough understanding of its chemical properties, synthetic routes, and reactivity, combined with strict adherence to safety protocols, is essential for harnessing its full potential. As research into fluorinated compounds continues to expand, the importance and utility of this compound in both academic and industrial settings are set to grow.

References

-

Mol-Instincts. This compound 454-31-9 wiki. [Link]

-

National Center for Biotechnology Information. This compound | C4H6F2O2 | CID 9961 - PubChem. [Link]

- Google Patents.

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovations with Fluorinated Molecules: The Role of this compound. [Link]

-

Gujarat Fluorochemicals Limited. GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: this compound. [Link]

- Googleapis. WO 2017/025985 A1.

-

Gujarat Fluorochemicals Limited. SAFETY DATA SHEET - this compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Precision of this compound in Organic Synthesis. [Link]

-

LinkedIn. This compound Market Growth, And Opportunities (2023-2030). [Link]

-

National Institute of Standards and Technology. Acetic acid, difluoro-, ethyl ester - NIST WebBook. [Link]

-

Wiley Online Library. Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. [Link]

-

University of Birmingham. Spectra of ethyl acetate. [Link]

Sources

- 1. This compound | 454-31-9 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound Market Growth, And Opportunities (2023-2030) [contrivedatuminsights.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 二氟乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. zhishangchemical.com [zhishangchemical.com]

- 11. gfl.co.in [gfl.co.in]

- 12. This compound manufacturers and suppliers in india [chemicalbook.com]

- 13. This compound(454-31-9) 1H NMR [m.chemicalbook.com]

- 14. Acetic acid, difluoro-, ethyl ester [webbook.nist.gov]

- 15. WO2017025985A1 - Process of producing this compound - Google Patents [patents.google.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. CN112574039B - Synthesis method of ethyl difluoroacetoacetate - Google Patents [patents.google.com]

- 19. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 20. gfl.co.in [gfl.co.in]

- 21. synquestlabs.com [synquestlabs.com]

Ethyl difluoroacetate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl Difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 454-31-9) is a fluorinated organic compound of significant interest in modern chemistry. As a versatile building block, its ability to introduce the difluoromethyl group (CF₂H) into molecular architectures makes it invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers.[1][2] The presence of fluorine atoms imparts unique properties to parent molecules, often enhancing metabolic stability, binding affinity, and bioavailability.[2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights and methodologies essential for its effective handling, characterization, and application in research and development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is a clear, colorless liquid, often noted to have a fruity odor.[1][2] Its fundamental identifiers are crucial for database searches, regulatory compliance, and unambiguous communication in scientific literature.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 454-31-9 | [3][4][5] |

| Molecular Formula | C₄H₆F₂O₂ | [3][4][6] |

| Molecular Weight | 124.09 g/mol | [3][4][5][7] |

| IUPAC Name | ethyl 2,2-difluoroacetate | [3][7] |

| Synonyms | Difluoroacetic acid ethyl ester, EDFA | [1][3][6] |

| SMILES | CCOC(=O)C(F)F | [3][7] |

| InChI | 1S/C4H6F2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | [4][7] |

| InChIKey | GZKHDVAKKLTJPO-UHFFFAOYSA-N |[4][6][8] |

Caption: 2D Structure of this compound

Core Physicochemical Properties

The physical properties of a reagent dictate its handling, reaction conditions, and purification strategies. This compound is a volatile and flammable liquid, necessitating specific storage and handling protocols. The data presented below are synthesized from multiple reputable chemical suppliers and databases.

Table 2: Summary of Physical Properties

| Property | Value | Notes and Conditions | Source(s) |

|---|---|---|---|

| Appearance | Clear, colorless liquid | [1][2][9] | |

| Boiling Point | 97 - 99.2 °C | At 760 mmHg. Some sources cite 98°C or 99°C. | [4][6][10][11] |

| Density | 1.18 g/mL | At 25 °C. Some sources report up to 1.242 g/mL. | [4][6][10] |

| Refractive Index (n²⁰/D) | 1.347 - 1.3485 | Measured at 20°C using the sodium D-line. | [3][6][11] |

| Flash Point | 24 - 25 °C | Closed cup. Indicates high flammability. | [6][10][11][12] |

| Vapor Pressure | 30.03 - 200.2 hPa | Range corresponds to 20.03 - 56.98 °C. | [6][9][13] |

| Water Solubility | Slightly soluble | The polar ester group allows for some solubility, but the hydrocarbon tail limits it. | [1][3][6][9] |

| Solubility (Organic) | Soluble in DMSO, Methanol (Sparingly); Miscible with ethanol and ether. | Soluble in most common organic solvents. | [6][9][14] |

| LogP | 0.41 - 0.87 | Indicates moderate lipophilicity. |[6][8][11] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and assessing the purity of this compound. Key spectral data are available from various public and commercial databases.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characteristic. It will show a triplet corresponding to the methyl (CH₃) protons, a quartet for the methylene (CH₂) protons of the ethyl group, and a triplet for the single proton on the difluoro-substituted carbon (CHF₂), with coupling to the two fluorine atoms.

-

¹³C NMR : The carbon spectrum will show distinct signals for the carbonyl carbon, the difluoromethyl carbon (with a large C-F coupling constant), and the two carbons of the ethyl group.

-

¹⁹F NMR : The fluorine NMR is a simple and powerful tool for confirming the presence of the CF₂ group, showing a doublet due to coupling with the adjacent proton.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band characteristic of the C=O (carbonyl) stretch of the ester group, typically found around 1750-1770 cm⁻¹. Strong C-F stretching bands will also be prominent in the 1100-1300 cm⁻¹ region.[11]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) data is available from the NIST Chemistry WebBook.[15] The mass spectrum can be used to confirm the molecular weight (m/z = 124.09) and analyze fragmentation patterns for structural elucidation.[15]

Experimental Methodologies for Property Verification

To ensure the quality and purity of this compound for sensitive applications, such as in drug development, in-house verification of its physical properties is a critical step. The following protocols describe standard, self-validating systems for this purpose.

Workflow for Purity and Identity Confirmation

The causality behind this workflow is to first establish purity using a separation technique (GC) and then confirm the identity of the pure compound using spectroscopic methods and fundamental physical constants.

Caption: Workflow for Purity and Identity Verification of this compound.

Protocol: Boiling Point Determination via Simple Distillation

Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Distillation separates components of a liquid mixture based on differences in boiling points and is a reliable method for determining the boiling point of the main component.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place a 10-20 mL sample of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Observe the temperature as the liquid begins to boil and vapor rises into the distillation head. The boiling point is the stable temperature recorded on the thermometer when the vapor is condensing and the first drops of distillate are collected in the receiving flask.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, the observed boiling point may need to be corrected using a nomograph.

-

Validation: A narrow boiling range (e.g., within 1-2 °C) is indicative of a pure substance.

Protocol: Purity Assessment by Gas Chromatography (GC)

Principle: GC separates volatile compounds based on their partitioning between a stationary phase (in the column) and a mobile phase (an inert gas). The time a compound takes to travel through the column (retention time) is characteristic of that compound, and the area under its peak is proportional to its concentration.

Methodology:

-

Instrument Setup: Equip a gas chromatograph with a suitable capillary column (e.g., a nonpolar or mid-polar column like DB-5 or DB-17) and a Flame Ionization Detector (FID). Set appropriate temperatures for the injector, oven (a temperature ramp program is often effective), and detector.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 µL in 1 mL of a volatile solvent like ethyl acetate or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Data Acquisition: Run the analysis and record the chromatogram.

-

Analysis: Identify the main peak corresponding to this compound. Purity is calculated by taking the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

-

Validation: For a high-purity sample, the chromatogram should show one major peak with minimal impurities.

Safety, Handling, and Storage

From a trustworthiness perspective, a protocol is only valid if it can be performed safely. This compound is a hazardous chemical requiring strict safety measures.

-

GHS Hazards : It is classified as a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).[6][10][13][16]

-

Personal Protective Equipment (PPE) : Always wear protective gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[10][16] All work should be conducted in a well-ventilated fume hood.

-

Handling : Keep away from heat, sparks, open flames, and other ignition sources.[6][10] Use non-sparking tools and take precautionary measures against static discharge.[10]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[6][9][14] Recommended storage temperature is often 2-8°C.[6][9] Some suppliers recommend storing under an inert gas as the compound can be moisture-sensitive.

Conclusion

This compound is a key reagent with well-defined physical properties that are critical to its application in advanced synthesis. Its volatility, flammability, and characteristic spectral signature are defining features for any researcher. The methodologies outlined in this guide provide a robust framework for verifying the purity and identity of this compound, ensuring reproducible and reliable results in a research and development setting. Adherence to strict safety protocols is paramount for the handling and storage of this valuable but hazardous chemical.

References

-

Chemsrc. ethyldifluoracetat | CAS#:454-31-9. [Link]

-

LookChem. This compound 454-31-9. [Link]

-

CAS Common Chemistry. This compound. [Link]

-

Mol-Instincts. This compound 454-31-9 wiki. [Link]

-

Gujarat Fluorochemicals Limited. SAFETY DATA SHEET. [Link]

-

PubChem - NIH. This compound | C4H6F2O2 | CID 9961. [Link]

-

NIST WebBook. Acetic acid, difluoro-, ethyl ester. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound 97 454-31-9 [sigmaaldrich.com]

- 6. This compound | 454-31-9 [amp.chemicalbook.com]

- 7. This compound | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ethyldifluoracetat | CAS#:454-31-9 | Chemsrc [chemsrc.com]

- 9. This compound CAS#: 454-31-9 [m.chemicalbook.com]

- 10. This compound | 454-31-9 | TCI AMERICA [tcichemicals.com]

- 11. Page loading... [guidechem.com]

- 12. 二氟乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound manufacturers and suppliers in india [chemicalbook.com]

- 14. zhishangchemical.com [zhishangchemical.com]

- 15. Acetic acid, difluoro-, ethyl ester [webbook.nist.gov]

- 16. gfl.co.in [gfl.co.in]

The Virtuoso of Fluorination: An In-depth Technical Guide to Ethyl Difluoroacetate

For the discerning researcher, scientist, and drug development professional, the strategic incorporation of fluorine into molecular architecture is a cornerstone of modern chemical innovation. Among the arsenal of fluorinating agents, ethyl difluoroacetate (EDFA) has emerged as a reagent of exceptional versatility and utility. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications, grounded in field-proven insights to empower your research and development endeavors.

Molecular Architecture and Spectroscopic Identity

This compound, systematically named ethyl 2,2-difluoroacetate, is a colorless liquid with the molecular formula C₄H₆F₂O₂.[1][2] Its fundamental structure consists of a difluoromethyl group directly attached to the carbonyl carbon of an ethyl ester. This unique arrangement of atoms is the wellspring of its chemical reactivity and utility as a difluoromethylating agent.[3][4]

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | ethyl 2,2-difluoroacetate | [2] |

| CAS Number | 454-31-9 | [1][2] |

| Molecular Formula | C₄H₆F₂O₂ | [1][2] |

| Molecular Weight | 124.09 g/mol | [2] |

| SMILES | CCOC(=O)C(F)F | [2] |

| InChI | 1S/C4H6F2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | [5][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 99.2 °C | |

| Density | 1.18 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.347 |

The structural integrity of this compound is unequivocally confirmed through a suite of spectroscopic techniques. Each method provides a unique fingerprint, corroborating the connectivity and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is characterized by two distinct sets of signals. The ethyl group protons appear as a triplet at approximately 1.3 ppm (CH₃) and a quartet at around 4.3 ppm (CH₂). The single proton on the difluoromethyl carbon (CHF₂) presents as a triplet at approximately 6.4-6.6 ppm, a consequence of coupling to the two adjacent fluorine atoms.[6]

-

¹³C NMR: The carbon NMR spectrum displays four signals corresponding to the four unique carbon environments in the molecule. The methyl carbon of the ethyl group resonates upfield, while the methylene carbon is shifted downfield due to its proximity to the electronegative oxygen atom. The carbonyl carbon signal is also present, and the difluoromethyl carbon signal is split into a triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum provides a direct window into the fluorine environment. It exhibits a single resonance that is split into a doublet by the adjacent proton, confirming the CHF₂ moiety. The chemical shift is typically observed in the characteristic range for alkyl fluorides.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band in the region of 1750-1735 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated aliphatic ester.[7] Additionally, prominent C-F stretching vibrations are observed, typically in the range of 1100-1000 cm⁻¹. The C-O stretching of the ester group also gives rise to strong bands in the fingerprint region.

Mass Spectrometry (MS)

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be achieved through several routes, with the choice of method often dictated by the available starting materials, scale, and desired purity. The following protocol is a representative example of a common synthetic strategy.

Experimental Protocol: Esterification of Difluoroacetic Acid

This method involves the direct esterification of difluoroacetic acid with ethanol, typically catalyzed by a strong acid.

Materials:

-

Difluoroacetic acid

-

Ethanol (anhydrous)

-

Concentrated sulfuric acid

-

Anhydrous sodium sulfate

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add difluoroacetic acid and an excess of anhydrous ethanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude this compound can be purified by fractional distillation to yield the final product.

Causality Behind Experimental Choices:

-

Excess Ethanol: Using an excess of ethanol drives the esterification equilibrium towards the product side, maximizing the yield.

-

Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Neutralization: The sodium bicarbonate wash is crucial to remove the acidic catalyst and any unreacted difluoroacetic acid, preventing potential hydrolysis of the ester during workup and storage.

-

Fractional Distillation: This purification step is essential to separate the desired product from any remaining starting materials, byproducts, and residual solvent, ensuring a high-purity final product.

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the electron-withdrawing nature of the two fluorine atoms. This electronic effect renders the α-proton acidic and the carbonyl carbon highly electrophilic.

Difluoroacetylation Reactions

This compound is a valuable reagent for the introduction of the difluoroacetyl group into various molecules. The mechanism of this transformation typically involves the deprotonation of a nucleophile, which then attacks the electrophilic carbonyl carbon of this compound.

// Nodes Nu [label="Nu-H"]; Base [label="Base"]; Nu_anion [label="Nu:-"]; EDFA [label=<

EtOCHF₂ C=O

]; Intermediate [label=<

O⁻ EtOCCHF₂ | Nu

]; Product [label=<

NuCHF₂ C=O

]; EtO_leaving [label="EtO⁻"];

// Edges Nu -> Nu_anion [label="Deprotonation"]; Base -> Nu_anion; Nu_anion -> EDFA [label="Nucleophilic Attack"]; EDFA -> Intermediate; Intermediate -> Product [label="Elimination"]; Intermediate -> EtO_leaving; } dot

Caption: General mechanism of a difluoroacetylation reaction.

Applications in Drug Discovery and Materials Science

The unique properties conferred by the difluoromethyl group make this compound a highly sought-after building block in both pharmaceutical and materials science research.[4]

Medicinal Chemistry

The difluoromethyl group is often used as a bioisostere for a hydroxyl or thiol group, and its incorporation into a drug candidate can significantly enhance its metabolic stability, binding affinity, and bioavailability.[3][4] this compound provides a convenient and efficient means of introducing this critical functional group into complex molecular scaffolds.

Polymer and Materials Science

This compound is a key monomer in the synthesis of fluorinated polymers. These materials often exhibit exceptional thermal stability, chemical resistance, and low surface energy, making them suitable for a wide range of high-performance applications, including advanced coatings, lubricants, and electronic components.[10]

Safety and Handling

This compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[1][11] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All ignition sources should be eliminated from the work area.

In case of exposure:

-

Skin contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[1][11][12]

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Xu, Y., & Prakash, S. (n.d.). This compound as a new possible precursor of difluoromethylation. American Chemical Society. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations with Fluorinated Molecules: The Role of this compound. Retrieved from [Link]

-

Gujarat Fluorochemicals Limited. (2017, December 19). SAFETY DATA SHEET: this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed reaction mechanism for the difluoroacetylation of aniline.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN103254074A - Preparation method of this compound and intermediate thereof.

-

NIST. (n.d.). Acetic acid, difluoro-, ethyl ester. NIST WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Organic Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Chemical Science. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis of α,α-Difluoro-γ-butyrolactones via Ethyl Iododifluoroacetate. Retrieved from [Link]

- Google Patents. (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.

-

SpectraBase. (n.d.). Ethyl-2,2-difluoro-2-(4-methoxyphenyl)-acetate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). WO2017025985A1 - Process of producing this compound.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). The Chemical Precision of this compound in Organic Synthesis. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

- Google Patents. (n.d.). CN102311343A - Processing technique of this compound.

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine Chemistry: this compound's Impact. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of ethyl ethanoate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024, May 26). Mass spectrum fragmentation of ethyl acetate. Retrieved from [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. This compound | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound as a new possible precursor of difluoromethylation | Poster Board #3879 - American Chemical Society [acs.digitellinc.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound(454-31-9) 13C NMR [m.chemicalbook.com]

- 6. This compound(454-31-9) 1H NMR [m.chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Acetic acid, difluoro-, ethyl ester [webbook.nist.gov]

- 9. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chemimpex.com [chemimpex.com]

- 11. gfl.co.in [gfl.co.in]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Significance of Ethyl Difluoroacetate

An In-depth Technical Guide to the Synthesis of Ethyl Difluoroacetate

This compound (EDFA), a colorless liquid with the chemical formula C₄H₆F₂O₂[1][2], is a cornerstone intermediate in the synthesis of advanced pharmaceutical and agrochemical products.[3][4][5][6] Its value lies in the difluoromethyl group (-CF₂H), a key pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The unique physicochemical properties imparted by the fluorine atoms make EDFA a critical building block for creating complex, high-value molecules.[6][7]

However, the synthesis of EDFA is not without its challenges. The controlled introduction of two fluorine atoms onto the α-carbon of an acetate moiety requires specialized reagents and carefully optimized conditions. This guide provides an in-depth exploration of the primary industrial and laboratory-scale synthesis pathways, focusing on the underlying chemical principles, process optimization, and comparative analysis to inform researchers and process chemists.

Core Synthesis Pathways: A Mechanistic Exploration

Several distinct strategies have been developed to produce this compound, each with a unique profile of starting materials, efficiency, and scalability. We will explore the most prominent and field-proven methodologies.

Pathway 1: Synthesis from Tetrafluoroethylene (TFE) Derivatives

Tetrafluoroethylene, the monomer for Teflon, serves as a fundamental starting material for large-scale EDFA production. These pathways leverage the existing C₂F₄ backbone.

A. The 1,1,2,2-Tetrafluoro-1-ethoxy Ethane (ETFEE) Route

This modern industrial method is favored for its high yield and avoidance of hazardous byproducts. The process begins with the formation of ETFEE, which is then hydrolyzed and esterified in a controlled manner.

-

Causality and Expertise: The core of this process is the reaction of ETFEE with concentrated sulfuric acid in the presence of an acidic oxide, such as boron trioxide (B₂O₃) or phosphorus pentoxide (P₂O₅).[3] Historically, similar reactions used silica gel, which generated toxic and difficult-to-handle silicon tetrafluoride (SiF₄) gas as a byproduct.[5] The use of B₂O₃ or P₂O₅ circumvents this issue by producing valuable, recoverable byproducts instead—boron trifluoride (BF₃) or phosphoric acid, respectively.[3] The sulfuric acid acts as both a reagent and a dehydrating agent, driving the reaction toward the final ester product upon the addition of ethanol.

-

Process Workflow Diagram:

Caption: Workflow for the industrial synthesis of EDFA from ETFEE.

-

Trustworthiness & Protocol: This method is self-validating through the high purity and yield of the final product. The process is robust and industrially viable.[3]

Experimental Protocol (Adapted from WO2017025985A1[3][5]):

-

Charge a suitable reactor with 100% sulfuric acid and boron trioxide (B₂O₃).

-

Heat the mixture to the target reaction temperature.

-

Slowly add a pre-mixed solution of 1,1,2,2-tetrafluoro-1-ethoxy ethane (ETFEE) and ethanol to the reactor. During this addition, boron trifluoride (BF₃) gas will be generated.

-

The generated BF₃ gas is absorbed in an organic solvent (e.g., diethyl ether) in a separate vessel to form a stable, valuable complex like BF₃-etherate.

-

After the addition is complete, maintain the reaction temperature to ensure full conversion.

-

The this compound product is continuously distilled from the reaction mass.

-

The collected crude product is purified by fractional distillation to achieve high purity (e.g., >98%).

-

B. The Difluoroacetyl Fluoride Route

This pathway also starts with TFE but proceeds through a gaseous intermediate, difluoroacetyl fluoride.

-

Mechanism: Tetrafluoroethylene is first reacted with an alcohol like methanol in the presence of a catalyst to synthesize an alkoxytetrafluoroethane (e.g., methoxytetrafluoroethane).[4][8] This intermediate is then subjected to catalytic cracking, often over activated alumina, to yield difluoroacetyl fluoride (HCF₂COF).[9][10] Finally, this highly reactive acid fluoride is esterified with ethanol to produce EDFA.[4][10][11] The esterification can be performed efficiently in a continuous gas-phase reaction or in a liquid phase, sometimes in the presence of a mild base to neutralize the HF byproduct.[5]

Pathway 2: Halogen Exchange from Dichloroacetyl Derivatives

This strategy builds the difluoro-moiety through nucleophilic substitution, starting from more common chlorinated materials. It is a multi-step process well-suited for fine chemical manufacturing.

-

Causality and Expertise: This pathway is a classic example of halogen exchange (Halex) chemistry. It begins with the amidation of dichloroacetyl chloride with a secondary amine (e.g., diethylamine) to form N,N-diethyldichloroacetamide.[8][12] This amide is a stable, easily handled intermediate. The critical step is the subsequent fluorination using a source like anhydrous potassium fluoride (KF).[12] The choice of a high-boiling point, polar aprotic solvent like sulfolane is key to achieving high yields, as it effectively solvates the potassium cation, increasing the nucleophilicity of the fluoride anion.[12] The resulting N,N-diethyldifluoroacetamide is then converted to EDFA. This can be achieved via hydrolysis to difluoroacetic acid followed by esterification, or more directly by reaction with ethanol in strong acid.[8][12]

-

Synthesis Route Diagram:

Caption: The three-step synthesis of EDFA from dichloroacetyl chloride.

-

Trustworthiness & Protocol: This route offers excellent control and high yields at each step, making it a reliable process for producing high-purity material.[8]

Experimental Protocol (Adapted from CN103254074A[8]):

-

(Amidation): Dichloroacetyl chloride is added dropwise to a solution of a secondary amine (e.g., N-methylisopropylamine) in a suitable solvent at a controlled temperature (-15°C to 150°C) to form the corresponding N,N-dialkyldichloroacetamide.

-

(Fluorination): The crude dichloroacetamide is mixed with anhydrous potassium fluoride and a catalyst (e.g., a calixarene compound) in a solvent. The mixture is heated to drive the halogen exchange reaction to completion, yielding the N,N-dialkyldifluoroacetamide.

-

(Esterification): The purified difluoroacetamide is mixed with ethanol and added dropwise into concentrated sulfuric acid heated to 90-110°C. The this compound product is distilled out of the reaction mixture as it is formed, driving the equilibrium forward and resulting in a high single-step yield (reported up to 95%).[8]

-

Comparative Analysis of Major Pathways

The choice of synthesis pathway depends heavily on the desired scale, available starting materials, and cost considerations.

| Metric | Pathway 1A (ETFEE Route) | Pathway 2 (Halex Route) |

| Starting Material | 1,1,2,2-Tetrafluoro-1-ethoxy Ethane | Dichloroacetyl Chloride, Secondary Amine |

| Key Reagents | H₂SO₄, B₂O₃/P₂O₅, Ethanol | KF, Sulfolane, H₂SO₄, Ethanol |

| Number of Steps | 1-2 (depending on ETFEE source) | 3 |

| Reported Yield | High (~91%)[5] | High (Final step ~95%)[8] |

| Purity | High (>98%)[3] | High (>99.5%)[8] |

| Advantages | Continuous process, valuable byproducts, avoids toxic SiF₄.[3][5] | Uses common starting materials, high purity, excellent process control.[8] |

| Disadvantages | Requires specialized fluorinated starting material (ETFEE). | Multi-step process, use of anhydrous KF requires dry conditions. |

| Scalability | Excellent for large industrial scale. | Excellent for lab to industrial scale. |

Emerging Synthesis Methodologies

While the above pathways dominate industrial production, research continues into novel and more direct methods.

-

Direct Fluorination: The use of powerful electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), is a staple in modern medicinal chemistry for creating complex fluorinated molecules.[13][14][15] While not typically used for the bulk synthesis of a simple molecule like EDFA, these reagents could theoretically be applied to a suitable precursor, such as an enolate of ethyl acetate, although selectivity and cost would be significant challenges.

-

From Ethyl Bromo- or Chloroacetate: Direct fluorination of ethyl chloroacetate[16] or ethyl bromoacetate is chemically challenging. However, these molecules are critical starting points for building blocks like ethyl bromodifluoroacetate, which is a versatile reagent for introducing the difluoroacetate moiety into more complex structures via methods like copper-mediated C-C coupling.[17]

Conclusion

The synthesis of this compound is a mature field with several robust and scalable pathways. For large-scale industrial production, methods originating from tetrafluoroethylene , particularly the ETFEE route , are dominant due to their efficiency and favorable byproduct profile. For applications requiring high purity and flexible scale, the halogen exchange (Halex) route starting from dichloroacetyl chloride offers exceptional control and yields. The choice of a specific pathway is a strategic decision balancing raw material availability, capital investment, safety protocols, and downstream purity requirements. As the demand for sophisticated fluorinated pharmaceuticals and agrochemicals grows, continued innovation in the synthesis of this vital intermediate is assured.

References

- Gharda Chemicals Limited. (2017). Process of producing this compound. (Patent No. WO2017025985A1).

- Jiangsu Changshu new power chemical co., LTD. (2012). Processing technique of this compound. (Patent No. CN102311343A).

- Hunan Haili Chemical Industry Co Ltd. (2022). Synthesis method of ethyl difluoroacetoacetate. (Patent No. CN112574039B).

- Dyneon Llc. (2014). Method for synthesizing ethyl 4,4-difluoroacetoacetate. (Patent No. CN102206155A).

- Zhejiang Research Institute of Chemical Industry Co., Ltd. (2013). Preparation method of this compound and intermediate thereof. (Patent No. CN103254074A).

-

Gharda Chemicals Limited. (2016). Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic Acid. Quick Company. [Link]

- Gharda Chemicals Limited. (2017). Process of producing this compound. (Patent No. WO 2017/025985 A1). Google APIs.

-

Xiao-pen, T. (2012). Synthesis of Ethyl 4,4-Difluoroacetoacetate. Semantic Scholar. [Link]

-

Asahi Glass Company Ltd. (1996). Preparation of difluoroacetic acid fluoride and difluoroacetic acid esters. (Patent No. EP 0694523 A1). European Patent Office. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of this compound in Organic Synthesis. [Link]

-

Organic Syntheses Procedure. Acetic acid, chlorofluoro-, ethyl ester. [Link]

-

Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]

-

Zhang, W., et al. (2020). Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction. Organic Chemistry Frontiers. [Link]

-

Wikipedia. Ethyl chloroacetate. [Link]

-

Stavber, S. & Jereb, M. (2010). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

ResearchGate. (2010). Catalytic synthesis of ethyl chloroacetate by reactive distillation. [Link]

Sources

- 1. This compound | 454-31-9 [amp.chemicalbook.com]

- 2. This compound | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2017025985A1 - Process of producing this compound - Google Patents [patents.google.com]

- 4. zhishangchemical.com [zhishangchemical.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. CN103254074A - Preparation method of this compound and intermediate thereof - Google Patents [patents.google.com]

- 9. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. CN102311343A - Processing technique of this compound - Google Patents [patents.google.com]

- 13. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 14. Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ethyl chloroacetate - Wikipedia [en.wikipedia.org]

- 17. Ethyl bromodifluoroacetate - Enamine [enamine.net]

An In-Depth Technical Guide to the Safe Handling of Ethyl Difluoroacetate

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for ethyl difluoroacetate (CAS No. 454-31-9). As a valuable reagent in organic synthesis, particularly for introducing difluoromethyl groups into molecules for pharmaceutical and agrochemical development, a robust understanding of its hazard profile is critical for ensuring laboratory safety.[1][2] This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, empowering researchers to work confidently and securely.

Section 1: Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS). Its hazard profile is multifaceted, encompassing flammability and severe corrosivity. Understanding these classifications is the first step in implementing appropriate safety measures.

The primary hazards are summarized by the following GHS statements:

-

H226: Flammable liquid and vapor.[3]

Some sources may also indicate it may cause respiratory irritation (H335).[6] The signal word associated with this chemical is "Danger" .[3][7]

Table 1: GHS Hazard Classification Summary for this compound

| Hazard Class | GHS Code | Description | Practical Implication for Researchers |

| Flammable Liquids | H226 (Category 3) | A liquid with a flash point between 23°C and 60°C. | Requires stringent control of ignition sources, use of explosion-proof equipment, and storage in a designated flammables area.[8] |

| Skin Corrosion | H314 (Category 1B/1C) | Causes severe burns upon skin contact.[3] | Mandates the use of chemical-resistant gloves and protective clothing; necessitates immediate access to a safety shower.[4][8] |

| Serious Eye Damage | H314 / H318 (Category 1) | Poses a high risk of causing irreversible damage to the eyes upon contact.[3][5] | Requires the use of chemical safety goggles and/or a face shield; an eyewash station must be immediately accessible.[4][8] |

Section 2: Physicochemical Properties and Their Impact on Safety

The physical properties of this compound are intrinsically linked to its hazards. The low flash point, for instance, is the direct reason for its classification as a flammable liquid.

Table 2: Key Physical and Chemical Properties of this compound

| Property | Value | Source | Safety Relevance |

| Molecular Formula | C4H6F2O2 | [3][9][10][11] | - |

| Molecular Weight | 124.09 g/mol | [3][7] | - |

| Appearance | Colorless liquid | [11] | Difficult to see spills; requires vigilant work practices. |

| Boiling Point | ~98-99.2 °C | [1][7] | Volatile enough to produce flammable vapors at room temperature. |

| Flash Point | ~23.9 °C (75.0 °F) - closed cup | [7] | Vapors can ignite at or above this temperature from a spark or flame. This is close to standard room temperature, highlighting the fire risk. |

| Density | ~1.18 g/mL at 25 °C | [7] | Heavier than water. |

| Vapor Pressure | 3.7 hPa @ 20°C | [8] | Contributes to the presence of flammable and corrosive vapors in the headspace of containers and in the work area. |

| Solubility | Decomposes or is slightly soluble in water | [8][11] | Specific procedures are needed for aqueous waste and spill cleanup. |

The combination of a relatively low boiling point and a flash point near ambient temperature means that flammable vapor-air mixtures can easily form.[4] Vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[8]

Section 3: Toxicological Profile and Routes of Exposure

The primary toxicological concern is the severe corrosivity of this compound. Exposure can lead to significant and immediate health damage.

-

Eye Contact: This is the most critical route of exposure. The chemical causes severe eye damage (H314/H318).[3][5] Contact can lead to pain, burns, blurred vision, and potentially irreversible injury.[8] The immediate and thorough flushing of the eyes is paramount.[4]

-

Skin Contact: Causes severe skin burns (H314).[3] Prolonged contact will destroy skin tissue. All contaminated clothing must be removed immediately while flushing the affected area.[4]

-

Inhalation: Vapors may cause respiratory tract irritation.[6][8] High concentrations can lead to more severe damage, such as lung edema, where symptoms might be delayed.[4] All work must be conducted in a well-ventilated area, preferably a chemical fume hood.[8]

-

Ingestion: May cause severe irritation and burns to the digestive tract.[8] Inducing vomiting should not be attempted as it can cause further damage to the esophagus.[4][6] Urgent medical attention is required.[4]

Section 4: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, known as the hierarchy of controls, is the most effective strategy for mitigating the risks associated with this compound. Personal protective equipment (PPE) is the final line of defense, to be used after engineering and administrative controls are implemented.

Engineering Controls:

-

Ventilation: All handling of this compound must occur within a certified chemical fume hood to control vapor inhalation.[8][10] Ensure the ventilation system is explosion-proof.[6]

-

Emergency Equipment: An eyewash station and a safety shower must be immediately accessible and tested regularly.[4][8]

Administrative Controls:

-

Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical.

-

Ensure all personnel are trained on the specific hazards and handling procedures.[12]

-

Prohibit eating, drinking, and smoking in the laboratory.[4]

Personal Protective Equipment (PPE): Selection of appropriate PPE is critical.

Table 3: Personal Protective Equipment (PPE) Selection Guide

| Body Part | Protection Required | Rationale and Specifications |

| Eyes/Face | Chemical safety goggles AND a face shield.[4] | Goggles provide a seal against splashes and vapors. A face shield offers supplementary protection for the entire face. Contact lenses should be avoided as they can absorb irritants.[4] |

| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[4][10] | Inspect gloves before each use. Consult manufacturer data for breakthrough times. PVC gloves have also been mentioned.[4] |

| Body | Chemical-resistant lab coat, apron, and closed-toe shoes.[4][8] | Overalls and a PVC apron may be necessary for larger quantities or risk of significant splashing.[4] Trousers should be worn outside of boots to prevent spills from entering footwear.[4] |

| Respiratory | Not required if work is performed within a functioning fume hood. | For emergencies or situations exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., acid gas) is necessary.[8][10] |

Section 5: Safe Handling, Storage, and Disposal

Protocol for Safe Chemical Transfer:

-

Preparation: Don all required PPE. Ensure the fume hood sash is at the appropriate height and the unit is functioning correctly. Confirm the location of the nearest eyewash, shower, and spill kit.

-

Grounding: For transfers of significant quantities, ground and bond the receiving and dispensing containers to prevent the buildup of static electricity, which could ignite flammable vapors.[6][8]

-

Dispensing: Use only spark-proof tools.[6][8] Dispense the liquid slowly and carefully to minimize splashing and vapor generation.

-

Sealing: Keep containers tightly closed when not in use.[6][10]

-

Cleanup: After transfer, decontaminate any surfaces and wash hands thoroughly with soap and water.[4]

Storage Requirements:

-

Store in a cool, dry, well-ventilated area designated for flammable liquids.[4][8][10]

-

Keep containers tightly closed and store under an inert gas if moisture sensitivity is a concern.[6]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[8][10]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][12]

Disposal Considerations:

-

This compound and its containers are considered hazardous waste.[4][10]

-

Disposal must be conducted through an authorized hazardous waste collection point.[4] Do not dispose of down the drain.

-

Empty containers may still contain explosive and harmful vapors and must be handled with care.[4][8][10] Do not cut, drill, or weld on or near empty containers.[4]

Section 6: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

First-Aid Measures:

-

Eye Contact: Immediately hold eyelids apart and flush the eye continuously with large amounts of running water for at least 15 minutes.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Skin Contact: Immediately take off all contaminated clothing.[4] Flush the skin with plenty of water, using a safety shower if available, for at least 15 minutes.[4][8] Seek immediate medical attention.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][6] If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention, as lung edema symptoms may be delayed.[4]

-

Ingestion: Do NOT induce vomiting.[4][6][8] If the person is conscious, rinse their mouth with water and have them drink as much water as they comfortably can.[4] Never give anything by mouth to an unconscious person.[4][8] Seek immediate medical attention.

Spill Response:

-

Evacuate: Immediately evacuate non-essential personnel from the area.

-

Control Ignition Sources: Remove all sources of ignition.[4]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment (Minor Spills): Wearing full PPE, contain the spill and absorb it with an inert, non-combustible material like vermiculite or sand.[4][13]

-

Collection: Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for hazardous waste disposal.[4]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[4][10] Water spray can be used to cool containers exposed to fire.[6][10]

-

Unsuitable Media: Avoid using a solid stream of water as it may spread the fire.

-

Specific Hazards: The liquid and its vapor are flammable.[4] Containers may rupture violently or explode when heated.[4] Combustion produces toxic and irritating fumes, including carbon oxides and hydrogen fluoride.[8]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8]

Conclusion

This compound is an indispensable tool in modern chemical synthesis, but its utility is matched by its significant hazards. As a flammable corrosive liquid, it demands the utmost respect and adherence to rigorous safety protocols. By understanding the causal links between its physicochemical properties and its hazards, and by diligently implementing the hierarchy of controls—from engineering solutions like fume hoods to the correct use of personal protective equipment—researchers can mitigate risks effectively. Safe science is smart science, and a thorough mastery of this guide's principles is essential for any professional working with this compound.

References

- Apollo Scientific. This compound Safety Data Sheet.

- Fisher Scientific. (2021). This compound Safety Data Sheet.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 9961, this compound.

- Synquest Labs. This compound Safety Data Sheet.

- Fisher Scientific. This compound Safety Data Sheet (Alternative).

- Thermo Fisher Scientific. This compound Safety Data Sheet.

- Cole-Parmer. Material Safety Data Sheet - Ethyl fluoroacetate, 97%.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- Sigma-Aldrich. This compound 97%.

- Sigma-Aldrich. (2025). This compound Safety Data Sheet.

- Molbase. This compound wiki.

- Sigma-Aldrich. This compound 97% (alternative).

- Fisher Scientific. (2024). This compound Safety Data Sheet.

- Zhishang Chemical. This compound CAS 454-31-9.

- LookChem. Operation, Disposal and Storage of Ethyl Fluoroacetate.

- Gujarat Fluorochemicals Limited. (2020). Global Product Strategy Safety Summary: this compound.

- Tokyo Chemical Industry (India) Pvt. Ltd. This compound 454-31-9.

- Chem-Impex. This compound.

- TCI Chemicals. This compound 454-31-9.

Sources

- 1. zhishangchemical.com [zhishangchemical.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. ジフルオロ酢酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.es [fishersci.es]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. Page loading... [guidechem.com]

- 12. Operation, Disposal and Storage of Ethyl Fluoroacetate-Sanmenxia Meile [en.meilechem.com]

- 13. gfl.co.in [gfl.co.in]

An In-Depth Technical Guide on the Core Mechanism of Action of Ethyl Difluoroacetate

Section 1: Executive Summary

Ethyl difluoroacetate (EDFA) is a cornerstone fluorinated building block in modern organic synthesis. Its mechanism of action is primarily rooted in its chemical reactivity, serving as a versatile precursor for introducing the difluoromethyl (CF2H) moiety into complex molecular architectures. This guide elucidates the fundamental principles governing its reactivity, focusing on its electrophilic nature which makes it susceptible to nucleophilic attack and a key reactant in transformations such as Claisen condensations. While not an active pharmaceutical ingredient itself, the true power of EDFA's mechanism lies in its role as a synthetic intermediate. The difluoromethyl group it imparts is a critical bioisostere for hydroxyl and thiol groups, significantly enhancing the metabolic stability, binding affinity, and overall pharmacological profile of drug candidates.[1][2][3] A principal application of this is in the design of covalent inhibitors targeting enzyme classes like serine hydrolases, where the installed difluoromethyl group is integral to the molecule's biological mechanism of action. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of EDFA's chemical behavior, its application in synthesis, and its ultimate impact on the mechanism of the bioactive molecules it helps create.

Section 2: Introduction to this compound: A Strategic Synthetic Tool

This compound (CAS 454-31-9, Molecular Formula: C4H6F2O2) is a colorless liquid widely recognized for its pivotal role in fluorination chemistry.[4][5] The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. In medicinal chemistry, this "fluorine effect" is leveraged to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

EDFA's value stems from its ability to efficiently deliver the difluoromethyl (-CF2H) group. This group is a non-hydrolyzable bioisostere of the hydroxyl (-OH) and thiol (-SH) groups, meaning it can mimic their size and polarity while resisting metabolic oxidation.[2] This often leads to enhanced metabolic stability and increased bioavailability of the parent drug molecule.[1][3] Consequently, EDFA is an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[5][6]

| Property | Value | Source(s) |

| CAS Number | 454-31-9 | [4][7] |

| Molecular Formula | C4H6F2O2 | [4][8] |

| Molecular Weight | 124.09 g/mol | [] |

| Appearance | Clear, colorless liquid | [7][8] |

| Boiling Point | 99.2 °C (lit.) | [10] |

| Density | 1.18 g/mL at 25 °C (lit.) | [10] |

| Primary Reactivity | Electrophile, Difluoromethylating Agent | [2][3][11] |

Section 3: The Core Chemical Mechanism: Reactivity and Transformations

The mechanism of action of this compound is defined by its chemical reactivity, which is dominated by the strong electron-withdrawing effect of the two fluorine atoms. This effect polarizes the molecule, creating a highly electrophilic carbonyl carbon and activating the α-proton.

Electrophilicity and Nucleophilic Acyl Substitution

The two fluorine atoms inductively withdraw electron density from the α-carbon, which in turn withdraws density from the adjacent carbonyl carbon. This renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (Nu:⁻). The reaction proceeds via a classic nucleophilic acyl substitution pathway, resulting in the displacement of the ethoxy group and the incorporation of the difluoroacetyl moiety into a new molecule.[3][11] This is the most fundamental mechanism through which EDFA is used to build more complex fluorinated compounds.

Role as a Difluoromethylating Agent

Under specific conditions with different bases or nucleophiles, EDFA can serve as a direct precursor for the difluoromethyl group (-CF2H).[2] Depending on the reagents used, the reaction can be directed to either deprotonate the acidic proton on the difluoromethyl carbon or engage in a more complex direct difluoromethylation pathway.[2] This versatility makes EDFA a cost-effective and readily available alternative to other difluoromethylating reagents like TMSCF2H.[2]

Section 4: Application in Synthetic Chemistry: The Claisen Condensation

A prime example of EDFA's mechanism in action is the Claisen condensation reaction, used to synthesize β-keto esters such as ethyl 4,4-difluoroacetoacetate. This reaction is crucial for producing intermediates for various pharmaceuticals and agrochemicals.[12] The causality of this experimental choice is clear: it efficiently creates a new carbon-carbon bond while retaining the valuable difluoromethyl moiety.